

Common pitfalls in Bimax2 experiments

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Compound of Interest		
Compound Name:	Bimax2	
Cat. No.:	B15611896	Get Quote

Bimax2

Technical Support Center

Welcome to the technical support center for the **Bimax2** Protein-Protein Interaction (PPI) System. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common pitfalls and ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your **Bimax2** experiments in a question-and-answer format.

Issue 1: No or Very Low Signal

Q: I am not detecting any signal, or the signal is barely above background, even with my positive control. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to protein expression, complex formation, or detection.

 Protein Expression and Stability: The fusion proteins may not be expressing correctly or could be unstable.

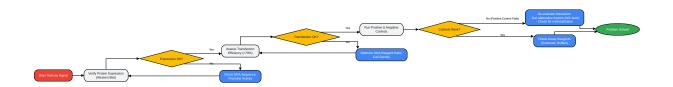
Troubleshooting & Optimization

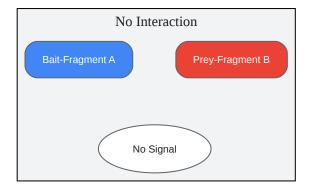


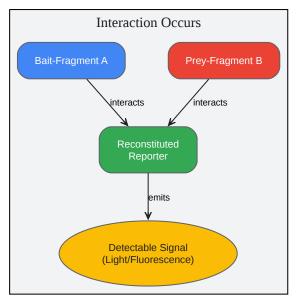


- Solution: Verify the expression of both fusion proteins via Western Blot using antibodies against your proteins of interest or the fusion tags.[1]
- Incorrect Fusion Protein Orientation: The N- or C-terminal fusion of the **Bimax2** fragments might sterically hinder the interaction between your proteins of interest.[1][2]
 - Solution: Design and test alternative constructs where the Bimax2 fragments are fused to the other terminus of your proteins.
- Suboptimal Transfection: Inefficient delivery of plasmids will lead to low protein expression.
 - Solution: Optimize transfection conditions by varying the DNA-to-reagent ratio and the total amount of DNA used. Ensure cells are at optimal confluency (typically 70-90%) before transfection.
- Dissociation of Protein Complex: The interaction between your target proteins may be too
 transient or weak to stabilize the Bimax2 complex for signal generation. While the Bimax2
 assay is designed for sensitivity, extremely weak interactions can be challenging to detect.[3]
 - Solution: Consider using a system with a more sensitive reporter or optimizing buffer conditions to stabilize the interaction if possible.

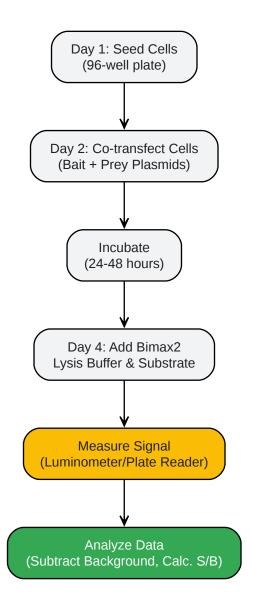












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